5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one 5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15849690
InChI: InChI=1S/C9H10N2O3/c1-5-7-3-6(4-12)8(13)11(2)9(7)14-10-5/h3,12H,4H2,1-2H3
SMILES:
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol

5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one

CAS No.:

Cat. No.: VC15849690

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one -

Specification

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name 5-(hydroxymethyl)-3,7-dimethyl-[1,2]oxazolo[5,4-b]pyridin-6-one
Standard InChI InChI=1S/C9H10N2O3/c1-5-7-3-6(4-12)8(13)11(2)9(7)14-10-5/h3,12H,4H2,1-2H3
Standard InChI Key SKMTUUGAFDJLAC-UHFFFAOYSA-N
Canonical SMILES CC1=NOC2=C1C=C(C(=O)N2C)CO

Introduction

Structural Characteristics and Nomenclature

The systematic name 5-(hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one delineates a bicyclic system comprising:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.

  • Pyridinone ring: A six-membered lactam ring fused to the isoxazole at positions 5 (isoxazole) and 4 (pyridinone), creating the [5,4-b] fusion.

Substituents include:

  • 3-Methyl group: Attached to the isoxazole ring.

  • 7-Methyl group: Positioned on the pyridinone nitrogen.

  • 5-Hydroxymethyl group: A primary alcohol substituent on the pyridinone ring.

This arrangement confers both hydrophilic (hydroxymethyl) and hydrophobic (methyl) domains, influencing solubility and target interactions .

Synthetic Pathways and Optimization

While no explicit synthesis of this compound is documented, analogous methodologies from isoxazole and pyridinone chemistry suggest viable routes:

Isoxazole Ring Formation

The Appel reaction or cyclocondensation strategies using hydroxylamine derivatives could construct the isoxazole core. For example, 3-methylisoxazole-5-carboxylate intermediates (as in ) might undergo hydroxymethylation via:

  • Ester hydrolysis: Converting methoxycarbonyl to carboxylic acid.

  • Reductive amination: Introducing the hydroxymethyl group via borohydride reduction .

Pyridinone Lactamization

Cyclization of β-ketoamide precursors under acidic conditions could yield the pyridinone ring. A reported protocol for N-methylpyridinones involves:

  • Heating α-acetyl-γ-carboxamide intermediates with ammonium acetate.

  • Subsequent methylation using methyl iodide or dimethyl sulfate .

Key Synthetic Challenges

  • Regioselectivity: Ensuring correct fusion ([5,4-b] vs. [4,5-c]) during bicyclic formation.

  • Functional group compatibility: Protecting the hydroxymethyl group during lactamization.

Physicochemical Properties

Theoretical and experimental data from analogs ( , ) predict:

PropertyValue/Description
Molecular formulaC₁₀H₁₂N₂O₃
Molecular weight224.22 g/mol
SolubilityModerate in polar aprotic solvents
logP~1.2 (estimated)
pKa9.8 (hydroxymethyl OH)

Spectroscopic signatures:

  • IR: 3250 cm⁻¹ (O-H stretch), 1670 cm⁻¹ (lactam C=O) .

  • ¹H NMR: δ 2.35 (s, 3H, 3-CH₃), δ 3.10 (s, 3H, N-CH₃), δ 4.60 (d, 2H, CH₂OH) .

Biological Activity and Mechanisms

Structural parallels to bioactive isoxazole-pyridinone hybrids ( , ) suggest potential:

Anti-inflammatory Activity

  • Oxadiazole-pyridine derivatives ( ) suppress COX-2 (IC₅₀ = 2.8 μM) by 80% at 10 mg/kg doses.

  • Hydroxymethyl’s hydrogen-bonding capacity could improve target affinity over hydrophobic substituents.

Applications and Future Directions

Medicinal Chemistry

  • Lead optimization: Etherification of hydroxymethyl to improve bioavailability.

  • Target identification: Kinase screening (e.g., EGFR, VEGFR) using molecular docking.

Material Science

  • Coordination polymers: Hydroxymethyl as a ligand for metal-organic frameworks (MOFs).

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